molecular formula C18H18N4O2 B610782 3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol CAS No. 956128-01-1

3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol

Cat. No. B610782
CAS RN: 956128-01-1
M. Wt: 322.36
InChI Key: MFPAAKZZUIRMKR-UHFFFAOYSA-N
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Description

3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol, also known as SEN-1269, is a compound with the molecular formula C18H18N4O2 . It is used as a reference material that meets strict industry standards . SEN-1269 is an inhibitor of amyloid-β (AB) aggregation.


Molecular Structure Analysis

The molecular structure of 3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol consists of a pyrimidine ring attached to a phenol group via an amino linkage . The pyrimidine ring is further substituted with a phenoxy group, which is itself substituted with a dimethylamino group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.4 g/mol . It has a computed XLogP3-AA value of 3.4, indicating its relative lipophilicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and monoisotopic mass are 322.14297583 g/mol . The topological polar surface area is 70.5 Ų . The heavy atom count is 24 .

Scientific Research Applications

Antifungal Activity

Research into pyrimidin-2-ylamino)phenol derivatives, such as those synthesized in microwave radiation experiments, has demonstrated significant antifungal abilities. One study found that certain isomers exhibited effective antifungal properties against phytopathogenic fungi like Colletotrichum gloeosporioides, with IC50 values indicating good efficacy (Zhang, Peng, Wang, Wang, & Zhang, 2016). Additionally, 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, including heterocyclic compounds, have been synthesized and identified for their potent antifungal effects against Aspergillus terreus and Aspergillus niger, underscoring their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Chemical Synthesis and Reactivity

Research into the chemical synthesis of compounds related to 3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol has demonstrated a variety of pathways and reactions. Studies have explored microwave irradiative cyclocondensation for synthesizing pyrimidine-linked pyrazole heterocyclics, showcasing the versatility of these compounds in creating diverse molecular structures with potential biological activities (Deohate & Palaspagar, 2020). Additionally, the synthesis and characterization of new ligands for β-enaminone and their mixed ligand complexes with metal ions have been studied, indicating the potential for these compounds in the field of metal coordination chemistry (Kadhom, Numan, & Atiyah, 2022).

Photophysical Properties and pH-Sensing Application

The design and synthesis of pyrimidine-phthalimide derivatives have led to the development of novel chromophores with applications in pH sensing. These derivatives, acting as donor-π-acceptor compounds, show varying HOMO-LUMO gaps and red-shifted emission in their solid state, demonstrating their potential in developing colorimetric pH sensors and logic gates for specific applications (Yan, Meng, Li, Ge, & Lu, 2017).

Safety and Hazards

Specific safety and hazard information for 3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol is not provided in the search results. It is recommended to refer to the material safety data sheet (MSDS) provided by the supplier for detailed safety and handling information .

properties

IUPAC Name

3-[[5-[3-(dimethylamino)phenoxy]pyrimidin-2-yl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-22(2)14-6-4-8-16(10-14)24-17-11-19-18(20-12-17)21-13-5-3-7-15(23)9-13/h3-12,23H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPAAKZZUIRMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CN=C(N=C2)NC3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676566
Record name 3-({5-[3-(Dimethylamino)phenoxy]pyrimidin-2-yl}amino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(3-(Dimethylamino)phenoxy)pyrimidin-2-ylamino)phenol

CAS RN

956128-01-1
Record name 3-({5-[3-(Dimethylamino)phenoxy]pyrimidin-2-yl}amino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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